
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Transformation and Environmental Impact of Diazepam Derivatives
One significant area of research involves the transformation products of diazepam, a structurally related compound, during water chlorination disinfection processes. Studies have identified chlorinated byproducts of diazepam, which raises concerns about the presence and potential toxicity of such disinfection byproducts (DBPs) in drinking water. These findings are crucial for understanding the environmental fate and impact of diazepam and its derivatives, including the potential formation of toxic byproducts and their occurrence levels in drinking water systems (Xin Zhang et al., 2019).
Photochemical Synthesis and Degradation Studies
Research into the photochemical synthesis of benzodiazepines from azido precursors offers insight into synthetic pathways that could be relevant to the production and modification of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone hydrochloride. These studies provide a foundation for understanding the chemical behavior and potential applications of diazepine derivatives in pharmaceuticals and organic chemistry (H. Sawanishi et al., 1985).
Novel Synthesis and Analytical Techniques
Innovative synthetic methods and analytical techniques for diazepine derivatives are under constant development, contributing to the broader field of medicinal chemistry and drug design. For example, the chemodivergent synthesis approach for creating structurally diverse compounds offers potential for the development of new pharmaceuticals and materials. These methodologies enable the efficient synthesis of complex molecular architectures from simple starting materials, highlighting the versatility and potential applications of diazepine and quinolinyl methanone derivatives in various scientific domains (Isravel Muthukrishnan et al., 2020).
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c1-12-11-14(13-5-2-3-6-15(13)18-12)16(20)19-9-4-7-17-8-10-19;/h2-3,5-6,11,17H,4,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOHVPWLGOOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)


![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

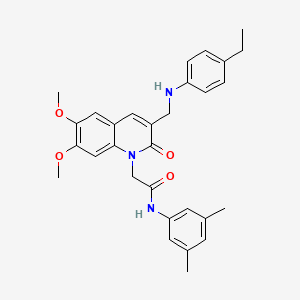
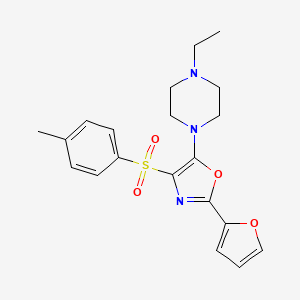
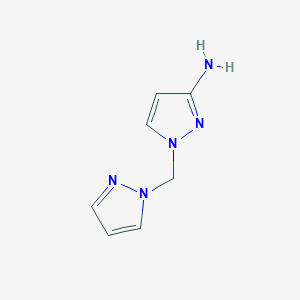
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)
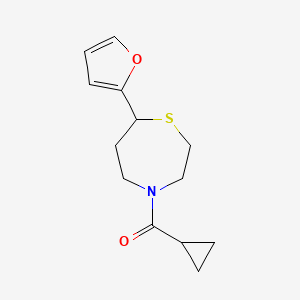
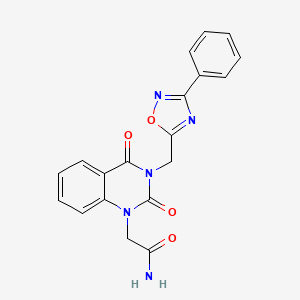
![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![3-(((2,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2888620.png)